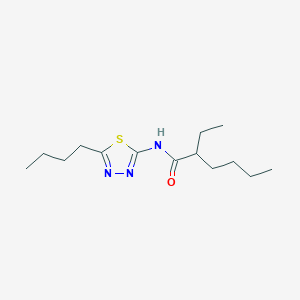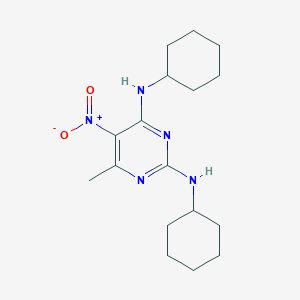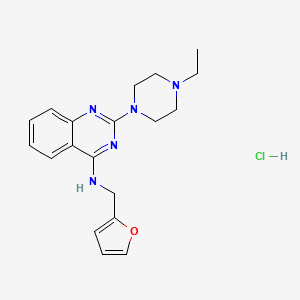![molecular formula C14H15BrN2O4 B4188853 Ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate](/img/structure/B4188853.png)
Ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate
Descripción general
Descripción
Ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to an imidazolidinyl ring, which is further connected to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate typically involves the following steps:
Formation of the imidazolidinyl ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the imidazolidinyl intermediate with ethyl propanoate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinyl ring, potentially converting them to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Brominated quinones.
Reduction: Alcohol derivatives of the imidazolidinyl ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and imidazolidinyl moieties. These interactions may modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- Ethyl 3-(4-bromophenyl)propanoate
- Ethyl 2-(3-bromophenyl)propanoate
- Ethyl benzoate
Comparison: Ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate is unique due to the presence of the imidazolidinyl ring, which imparts distinct chemical and biological properties. In contrast, similar compounds like ethyl 3-(4-bromophenyl)propanoate and ethyl benzoate lack this ring structure, resulting in different reactivity and applications.
Propiedades
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-3-21-13(19)9(2)17-12(18)8-16(14(17)20)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDICSLGZCNIEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)CN(C1=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4188773.png)
![Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B4188792.png)


![N~2~-(3-acetylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188831.png)
![N-(2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4188837.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B4188840.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4188841.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4188846.png)
![4,5-Dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid](/img/structure/B4188860.png)

![N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4188880.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide](/img/structure/B4188891.png)
